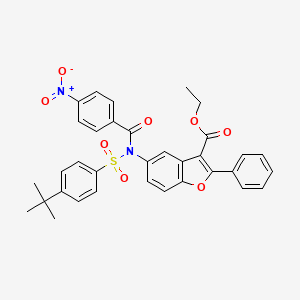

ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

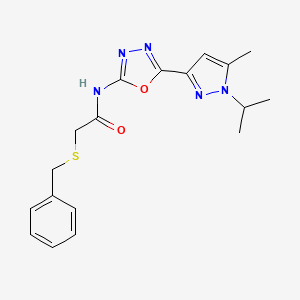

The compound “ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a sulfonyl group, a nitro group, and an amide group. These functional groups suggest that this compound may have interesting chemical properties and could be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of these groups would likely result in a highly conjugated system, which could have interesting optical and electronic properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, the ester could be hydrolyzed to a carboxylic acid, or the sulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of an ester and amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Photolytic Reactions

Research by Ang and Prager (1992) explored the photolytic behavior of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, demonstrating the formation of different products when photolyzed in various alcohols. This study elucidates the photolytic pathways and product formation, which might provide a foundational understanding for similar compounds, including the study of their stability and reactivity under light exposure (Ang & Prager, 1992).

Sulfonimidate Alkylating Agents

Maricich et al. (2013) developed stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate as an alkylating agent. This compound efficiently alkylates various acids to esters and alcohols to ethers under mild conditions. The study provides insights into the selectivity and efficiency of sulfonimidate alkylating agents, potentially applicable to the synthesis or modification of complex organic molecules (Maricich et al., 2013).

Radical Polymerization

A study on the living/controlled radical polymerization of ethyl and n-butyl acrylates mediated by β-sulfinyl nitroxides at temperatures below 90 °C was reported by Drockenmuller, Lamps, and Catala (2004). The research analyzed the influence of the persistent radical stereochemistry on polymerization kinetics. This study's findings might offer valuable perspectives on the polymerization behavior of similar ethyl-containing compounds (Drockenmuller, Lamps, & Catala, 2004).

Wirkmechanismus

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The presence of multiple functional groups means it could potentially interact with a variety of biological targets .

Zukünftige Richtungen

The future research directions for this compound could be vast, depending on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models. If it’s a material for electronic devices, studies could focus on its optical and electronic properties .

Eigenschaften

IUPAC Name |

ethyl 5-[(4-tert-butylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O8S/c1-5-43-33(38)30-28-21-26(17-20-29(28)44-31(30)22-9-7-6-8-10-22)35(32(37)23-11-15-25(16-12-23)36(39)40)45(41,42)27-18-13-24(14-19-27)34(2,3)4/h6-21H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQVCDXUSPNRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)

![1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)

![N-(1-cyanocycloheptyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2361916.png)

![4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2361917.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)